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Compound of Interest

Compound Name: 5-Chloro-AB-PINACA

Cat. No.: B594202 Get Quote

An In-depth Technical Guide to the Physical and Chemical Data of 5-Chloro-AB-PINACA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

data for the synthetic cannabinoid 5-Chloro-AB-PINACA. Due to the limited availability of

specific experimental data for this compound, information from closely related analogs is

included to provide a comparative context for its expected pharmacological profile.

Chemical and Physical Properties
5-Chloro-AB-PINACA is a synthetic cannabinoid featuring an indazole-3-carboxamide core.[1]

Its structure is characterized by a chloropentyl chain attached to the indazole ring and an L-

valinamide group linked via an amide bond.[1] This compound is a derivative of AB-PINACA,

with the key difference being the addition of a chlorine atom to the terminal carbon of the pentyl

group.[2][3]

Table 1: Physical and Chemical Data of 5-Chloro-AB-PINACA
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Property Value Source(s)

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-

oxobutan-2-yl]-1-(5-

chloropentyl)indazole-3-

carboxamide

[1][3][4]

Synonyms
5-chloro ABP, 5Cl-AMB-

PINACA
[5]

CAS Number 1801552-02-2 [1][2][3][5]

Chemical Formula C₁₈H₂₅ClN₄O₂ [2][3][4][5]

Molecular Weight 364.9 g/mol [1][2][3][4]

Appearance
Off-white solid, Crystalline

solid
[2][3][5]

Solubility

DMF: 10 mg/ml; DMSO: 10

mg/ml; Ethanol: 10 mg/ml;

Methanol: 1 mg/ml;

DMSO:PBS (pH 7.2) (1:8): 0.1

mg/ml

[2][6]

UV max 210, 302 nm [2]

Predicted Boiling Point 630.5 ± 45.0 °C [6]

Predicted Density 1.28 ± 0.1 g/cm³ [6]

Predicted pKa 11.37 ± 0.46 [6]

Storage Temperature -20°C [2][3]

SMILES

O=C(N--INVALID-LINK--

C(C)C)C1=NN(CCCCCCl)C2=

C1C=CC=C2

[2]

InChI Key
VUPMALPMUYUYES-

HNNXBMFYSA-N
[1][2][4]

Pharmacological Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b594202
https://www.caymanchem.com/product/9001857/5-chloro-ab-pinaca
https://www.cfsre.org/images/monographs/5Cl-AB-PINACA_100518_NMSLabs_Report.pdf
https://pubmed.ncbi.nlm.nih.gov/26105953/
https://www.benchchem.com/product/b594202
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538877/
https://www.caymanchem.com/product/9001857/5-chloro-ab-pinaca
https://pubmed.ncbi.nlm.nih.gov/26105953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538877/
https://www.caymanchem.com/product/9001857/5-chloro-ab-pinaca
https://www.cfsre.org/images/monographs/5Cl-AB-PINACA_100518_NMSLabs_Report.pdf
https://pubmed.ncbi.nlm.nih.gov/26105953/
https://www.benchchem.com/product/b594202
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538877/
https://www.caymanchem.com/product/9001857/5-chloro-ab-pinaca
https://www.cfsre.org/images/monographs/5Cl-AB-PINACA_100518_NMSLabs_Report.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538877/
https://www.caymanchem.com/product/9001857/5-chloro-ab-pinaca
https://pubmed.ncbi.nlm.nih.gov/26105953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538877/
https://pubmed.ncbi.nlm.nih.gov/26134475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538877/
https://pubmed.ncbi.nlm.nih.gov/26134475/
https://pubmed.ncbi.nlm.nih.gov/26134475/
https://pubmed.ncbi.nlm.nih.gov/26134475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538877/
https://www.caymanchem.com/product/9001857/5-chloro-ab-pinaca
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538877/
https://www.benchchem.com/product/b594202
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538877/
https://www.cfsre.org/images/monographs/5Cl-AB-PINACA_100518_NMSLabs_Report.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the physiological and toxicological properties of 5-Chloro-AB-PINACA have not been

formally determined, it is classified as a synthetic cannabinoid and is expected to exhibit activity

as a cannabinoid receptor agonist, similar to its parent compound AB-PINACA and other

analogs.[3][4] Synthetic cannabinoids of this class are known to be potent agonists of the CB1

and CB2 receptors.[6][7]

Table 2: Pharmacological Data of AB-PINACA and Related Analogs

Compound CB1 Ki (nM)
CB1 EC₅₀
(nM)

CB2 Ki (nM)
CB2 EC₅₀
(nM)

Source(s)

AB-PINACA 2.87 2.1 0.88 5.6 [8][9]

5F-AB-

PINACA
- 11.6 - 21.1 [9]

AB-

CHMINACA
0.78 - 0.45 - [8]

AB-

FUBINACA
- 11.1 - 12.8 [9]

Note: The data presented in Table 2 is for comparative purposes to infer the potential activity of

5-Chloro-AB-PINACA.

Experimental Protocols
Synthesis
A specific, detailed synthesis protocol for 5-Chloro-AB-PINACA is not readily available in the

peer-reviewed literature. However, the general synthesis of indazole-3-carboxamide synthetic

cannabinoids typically follows a two-step process:

N-alkylation of the indazole core: The indazole-3-carboxylic acid is alkylated with a suitable

haloalkane, in this case, 1-bromo-5-chloropentane, in the presence of a base such as

sodium hydride in an appropriate solvent like dimethylformamide (DMF).

Amide coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with the

desired amino acid derivative, L-valinamide, using a coupling agent such as TBTU (O-
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(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-

nucleophilic base like triethylamine (TEA) in a solvent such as acetonitrile.

A general workflow for the synthesis is depicted in the following diagram.

Indazole-3-carboxylic acid

NaH, DMF

1-bromo-5-chloropentane

1-(5-chloropentyl)-1H-indazole-3-carboxylic acid

N-alkylation

TBTU, TEA, ACN

L-valinamide

5-Chloro-AB-PINACA

Amide coupling

Click to download full resolution via product page

Caption: General synthesis workflow for 5-Chloro-AB-PINACA.

Analytical Characterization
The identification and characterization of 5-Chloro-AB-PINACA in seized materials are

typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid

chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[4]

GC-MS: Samples are prepared via acid/base extraction. A typical GC-MS system, such as

an Agilent 5975 Series GC/MSD, can be used with a mass scan range of 40-550 m/z.[4]
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LC-QTOF-MS: This technique provides high-resolution mass data for accurate mass

determination. A forensic report indicated a retention time of 8.774 min for 5-Chloro-AB-
PINACA under their specific chromatographic conditions.[4]

Pharmacological Assays
The pharmacological activity of synthetic cannabinoids is generally assessed through in vitro

receptor binding and functional assays.

Receptor Binding Assays: To determine the binding affinity (Ki) of a compound for

cannabinoid receptors, competitive radioligand binding assays are commonly employed. This

involves incubating cell membranes expressing either CB1 or CB2 receptors with a known

radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test

compound. The displacement of the radioligand by the test compound is measured to

calculate its binding affinity.

Functional Assays: The functional activity (EC₅₀ and Emax) of a compound as a receptor

agonist is often determined using a fluorometric membrane potential assay or a [³⁵S]GTPγS

binding assay. The membrane potential assay measures changes in cell membrane potential

upon receptor activation. The [³⁵S]GTPγS binding assay measures the activation of G-

proteins coupled to the cannabinoid receptors.

Cannabinoid Receptor Signaling
As an expected cannabinoid receptor agonist, 5-Chloro-AB-PINACA would likely activate the

canonical signaling pathways of the CB1 and CB2 receptors. These are G-protein coupled

receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
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Caption: General cannabinoid receptor signaling pathway.

Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular levels of cyclic adenosine monophosphate (cAMP). Additionally, receptor activation

can lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways. These

signaling events ultimately mediate the various physiological and psychoactive effects

associated with cannabinoid receptor agonists.

Expected Metabolism
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Direct metabolic studies of 5-Chloro-AB-PINACA are not available. However, based on the

known metabolism of its parent compound, AB-PINACA, and its fluorinated analog, 5F-AB-

PINACA, several metabolic pathways can be predicted.[10] The primary metabolic routes are

expected to be:

Hydroxylation: Addition of a hydroxyl group (-OH) to the pentyl chain.

Carboxylation: Oxidation of the terminal methyl group of the valine moiety to a carboxylic

acid.

Oxidative Dechlorination: Replacement of the chlorine atom with a hydroxyl group, forming a

5-hydroxypentyl metabolite.

Glucuronidation: Conjugation of the parent compound or its metabolites with glucuronic acid

to facilitate excretion.

5-Chloro-AB-PINACA

Hydroxylated Metabolites

Phase I

Carboxylic Acid Metabolites

Phase I

Oxidative Dechlorination
(5-hydroxypentyl metabolite)

Phase I

Glucuronide Conjugates

Phase II

Phase II Phase II Phase II

Click to download full resolution via product page

Caption: Expected metabolic pathways of 5-Chloro-AB-PINACA.

Disclaimer: This document is intended for research, scientific, and drug development

professionals. 5-Chloro-AB-PINACA is a research chemical and is not intended for human or

veterinary use. The information provided is for educational and informational purposes only and

is based on the current available scientific literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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